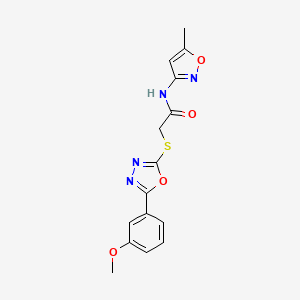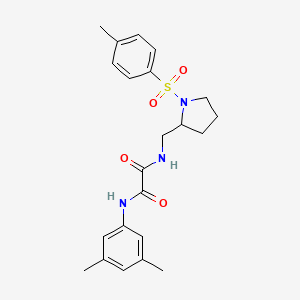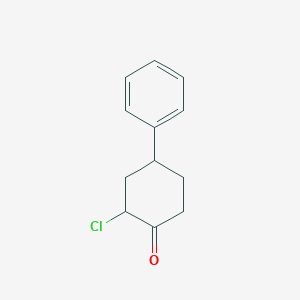
2-Chloro-4-phenylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-phenylcyclohexan-1-one is a chemical compound with the CAS Number: 1248025-44-6 . It has a molecular weight of 208.69 .
Synthesis Analysis
A paper titled “Synthesis of ketamine from a nontoxic procedure: a new and efficient route” discusses the synthesis of ketamine, which involves a hydroxy ketone intermediate . Although it doesn’t directly mention 2-Chloro-4-phenylcyclohexan-1-one, the process could potentially be adapted for its synthesis.Molecular Structure Analysis
The InChI code for 2-Chloro-4-phenylcyclohexan-1-one is 1S/C12H13ClO/c13-11-8-10 (6-7-12 (11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.69 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.科学的研究の応用
Stereochemistry and Derivatives
2-Chloro-4-phenylcyclohexan-1-one is involved in various stereochemical studies. Berti et al. (1966) explored the stereochemistry of derivatives of phenylcyclohexane, which included the oxidation of related compounds to 2-chloro-2-phenylcyclohexanone (G. Berti, F. Bottari, B. Macchia, F. Macchia, 1966). This study provides insights into the reaction mechanisms and stereochemical outcomes related to 2-chloro-4-phenylcyclohexan-1-one.
Synthesis and Crystal Studies
A novel methodology for synthesizing derivatives of 2-chloro-4-phenylcyclohexan-1-one was reported by Chakravarthy et al. (2019), who achieved high yields under microwave conditions in aqueous media, demonstrating rapid and efficient synthetic processes (A. S. Jeevan Chakravarthy, Noor Shahina Begum, M. Krishnamurthy, S. Hariprasad, 2019).
Palladium-Catalyzed Reactions
Palmgren et al. (1999) described the use of palladium(II)-catalyzed reactions involving phenylcyclohexene derivatives, leading to the synthesis of complex structures like epibatidine analogues (A. Palmgren, A. Larsson, J. Bäckvall, P. Helquist, 1999). This showcases the application in synthesizing pharmacologically relevant compounds.
Silicon-Containing Derivatives
Fischer et al. (2014) explored the synthesis of silicon-containing derivatives related to 2-chloro-4-phenylcyclohexan-1-one. They highlighted the versatility of these compounds as building blocks in synthetic chemistry, emphasizing their functional group diversity (M. Fischer, C. Burschka, R. Tacke, 2014).
Fluorocyclohexane Derivatives
Campbell et al. (1967) investigated the elimination reactions of fluorocyclohexane derivatives, providing insights into the reaction mechanisms and stereochemistry of compounds structurally similar to 2-chloro-4-phenylcyclohexan-1-one (S. Campbell, F. Lancashire, R. Stephens, J. Tatlow, 1967).
Atropisomerism Studies
Flos et al. (2016) conducted research on the conformational behavior of substituted phenylcyclohexanes, contributing to the understanding of atropisomerism, a phenomenon relevant to the structural analysis of 2-chloro-4-phenylcyclohexan-1-one (Manon Flos, P. Lameiras, C. Denhez, C. Mirand, H. Berber, 2016).
Catalytic Hydrochlorination
Delaude and Laszlo (1991) demonstrated the catalytic hydrochlorination of olefins, a process potentially applicable to derivatives of 2-chloro-4-phenylcyclohexan-1-one, thereby showing its relevance in catalysis research (Lionel Delaude, P. Laszlo, 1991).
Gas-Phase Reactions
Hakola et al. (1993) identified products from the gas-phase reactions of certain cyclohexenes, providing insights into atmospheric chemistry and environmental implications of similar compounds (H. Hakola, Basima Shorees, J. Arey, R. Atkinson, 1993).
特性
IUPAC Name |
2-chloro-4-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCRXOQTWSQMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-phenylcyclohexan-1-one | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

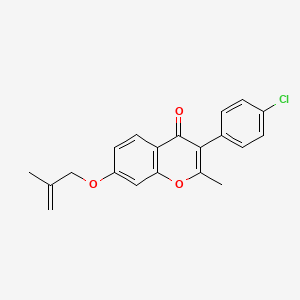
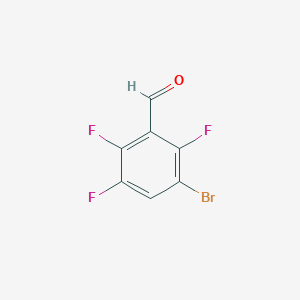
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)
![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)
![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)
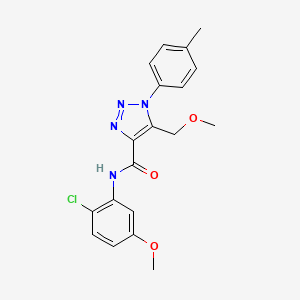
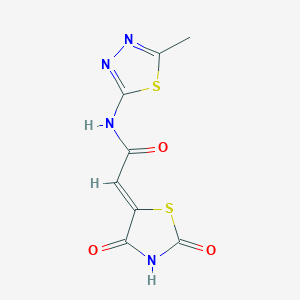
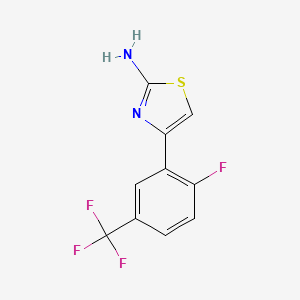
![(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2636607.png)
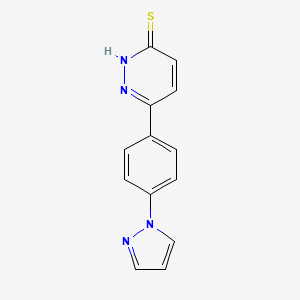
![8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2636612.png)
